DL-Isocitric acid trisodium salt hydrate DL-Isocitric acid trisodium salt hydrate
Brand Name: Vulcanchem
CAS No.: 1313437-26-1
VCID: VC8427183
InChI: InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3
SMILES: C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+]
Molecular Formula: C6H7Na3O8
Molecular Weight: 276.08

DL-Isocitric acid trisodium salt hydrate

CAS No.: 1313437-26-1

Cat. No.: VC8427183

Molecular Formula: C6H7Na3O8

Molecular Weight: 276.08

* For research use only. Not for human or veterinary use.

DL-Isocitric acid trisodium salt hydrate - 1313437-26-1

Specification

CAS No. 1313437-26-1
Molecular Formula C6H7Na3O8
Molecular Weight 276.08
IUPAC Name trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate
Standard InChI InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3
Standard InChI Key BPEHKAXIRZOKIS-UHFFFAOYSA-K
SMILES C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+]
Canonical SMILES C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+]

Introduction

Chemical and Physical Properties

DL-Isocitric acid trisodium salt hydrate exhibits distinct physicochemical characteristics essential for its applications. The compound’s anhydrous molecular weight is 258.07 g/mol, while its hydrated form (e.g., C6H7Na3O8\text{C}_6\text{H}_7\text{Na}_3\text{O}_8) has a molecular weight of 276.08 g/mol . Key properties include:

PropertyValueSource
Melting point>300°C
SolubilitySlightly soluble in water
AppearanceWhite to off-white crystalline powder
HygroscopicityHigh
Stability60 months at room temperature

The compound’s infrared (IR) spectrum confirms structural conformity to isocitric acid , and its InChIKey (PXOCFRDZUIKIIE-UHFFFAOYSA-N) and SMILES notation (\text{[Na+].[Na+].[Na+].OC(C(CC([O-])=O)C([O-])=O)C([O-])=O) provide precise stereochemical details. The hydrated form’s structure includes variable water content (up to 18.5%) , necessitating storage in inert environments to prevent decomposition .

Synthesis and Production

DL-Isocitric acid trisodium salt hydrate is synthesized via neutralization of isocitric acid with sodium hydroxide, followed by crystallization. Industrial production emphasizes achieving high purity (≥94%) through titration-controlled processes . The compound is commercially available in quantities ranging from 500 mg to 25 g, packaged under inert conditions to preserve stability . Isotopically labeled variants (e.g., 13C4^{13}\text{C}_4-enriched) are produced for tracer studies in metabolism research, with purities up to 98% .

Applications in Biochemical Research

Role in the TCA Cycle

As a structural isomer of citric acid, DL-isocitric acid participates in the TCA cycle, where it is dehydrogenated to α-ketoglutarate by isocitrate dehydrogenase . This reaction is pivotal for ATP production and biosynthetic precursor generation. Researchers use the trisodium salt hydrate to study enzyme kinetics and mitochondrial dysfunction .

Food Industry Applications

The compound serves as a biomarker for authenticating citrus juices. Authentic juices exhibit isocitric acid-to-citric acid ratios of 1:130, whereas adulterated products deviate from this ratio . Regulatory agencies employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods utilizing DL-isocitric acid trisodium salt hydrate as a calibration standard .

Analytical Methods and Quality Control

Quality assessment of DL-isocitric acid trisodium salt hydrate involves multiple techniques:

  • Titrimetry: Purity is determined via perchloric acid (HClO4\text{HClO}_4) titration, yielding assay values of 94–95% .

  • Karl Fischer Titration: Measures water content (≤18.5%) .

  • Infrared Spectroscopy: Validates structural integrity by matching IR profiles to reference spectra .

  • Isotope-Labeled MS: Quantifies 13C4^{13}\text{C}_4-labeled variants in metabolic flux studies .

Recent Advances and Research Directions

Recent studies focus on isotopically labeled DL-isocitric acid trisodium salt hydrate to track metabolic pathways in cancer and neurodegenerative diseases . Additionally, its application in food authenticity testing has expanded to non-citrus products, leveraging advances in MS/MS detection . Future research may explore its potential as a chelating agent in pharmaceutical formulations.

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